1H-indazole-3,6-diol
Overview
Description
1H-indazole-3,6-diol is a derivative of indazole12. Indazole is an important fused aromatic heterocyclic system containing a benzene and pyrazole ring2. It has three tautomeric forms, with 1H-tautomers (indazoles) being the predominant and stable form2.
Synthesis Analysis
The synthesis of 1H-indazoles involves various strategies, including transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of C–N and N–N bonds3. A selective electrochemical synthesis of 1H-indazoles and their N-oxides has been reported, where the outcomes were determined by the nature of the cathode material1.
Molecular Structure Analysis
Indazoles consist of three tautomeric forms in which 1H-tautomers (indazoles) and 2H-tautomers (isoindazoles) exist in all phases2. The tautomerism in indazoles greatly influences synthesis, reactivity, physical, and even the biological properties of indazoles2.
Chemical Reactions Analysis
The selective electrochemical synthesis of 1H-indazoles and their N-oxides and the subsequent C−H functionalization of the 1H-indazole N-oxides have been described1. The electrochemical outcomes were determined by the nature of the cathode material1.
Physical And Chemical Properties Analysis
The physical and chemical properties of 1H-indazole-3,6-diol are not explicitly mentioned in the retrieved papers. However, the properties of indazoles can be influenced by their tautomeric forms2.Scientific Research Applications
Supramolecular and Coordination Chemistry
1H-1,2,3-Triazoles, including derivatives of 1H-indazole, are utilized for their diverse supramolecular interactions in supramolecular and coordination chemistry. Their structure allows complexation of anions through hydrogen and halogen bonding, offering applications in anion recognition, catalysis, and photochemistry (Schulze & Schubert, 2014).
Pharmaceutical Applications
C3-substituted 1H-indazoles, a category that includes 1H-indazole-3,6-diol, are significant in pharmaceuticals. Methods for direct C3-functionalization of indazoles have been developed, showing their importance in drug design and synthesis (Ye et al., 2019).
Corrosion Inhibition
Long alkyl-chain indazole derivatives, similar to 1H-indazole-3,6-diol, have been synthesized and used as self-assembled monolayers for corrosion inhibition of copper. This application demonstrates the potential of indazole derivatives in materials science and engineering (Qiang et al., 2018).
Antimicrobial and Antifungal Activities
1,2,4-Triazole derivatives containing the 1,2,3-thiadiazole moiety, related to 1H-indazole compounds, exhibit significant antifungal activities. These properties highlight the potential of indazole derivatives in developing new antimicrobial agents (Sun et al., 2013).
Synthesis and Medicinal Importance
Indazoles, including 1H-indazole-3,6-diol, are recognized for their wide range of biological and pharmaceutical applications. They serve as building blocks for pharmaceuticals with anti-bacterial, anti-depressant, and anti-inflammatory properties (Gaikwad et al., 2015).
Antituberculosis Activity
1,2,3-Triazole derivatives, related to indazole compounds, have been studied for their antituberculosis activity. This demonstrates the potential of indazole derivatives in the treatment of infectious diseases (Boechat et al., 2011).
Safety And Hazards
Specific safety and hazards information for 1H-indazole-3,6-diol is not available in the retrieved papers. However, general safety measures for handling similar compounds include avoiding dust formation, avoiding contact with skin and eyes, and ensuring adequate ventilation456.
Future Directions
The future directions for 1H-indazole-3,6-diol are not explicitly mentioned in the retrieved papers. However, the development of synthetic approaches to indazoles, including reactions under catalyst- and solvent-free conditions, has been a focus in recent years3. The adaptability of 1H-indazole N-oxides for various C−H functionalization reactions has also been showcased1.
Please note that this information is based on the available resources and may not cover all aspects of 1H-indazole-3,6-diol. For more detailed information, please refer to the specific scientific literature and resources.
properties
IUPAC Name |
6-hydroxy-1,2-dihydroindazol-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2/c10-4-1-2-5-6(3-4)8-9-7(5)11/h1-3,10H,(H2,8,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDSSAQIYPDEPMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)NNC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50596963 | |
Record name | 6-Hydroxy-1,2-dihydro-3H-indazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50596963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-indazole-3,6-diol | |
CAS RN |
1000343-86-1 | |
Record name | 6-Hydroxy-1,2-dihydro-3H-indazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50596963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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